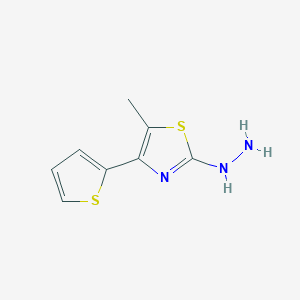
(5-Methyl-4-thiophen-2-yl-thiazol-2-yl)-hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methyl-4-thiophen-2-yl-thiazol-2-yl)-hydrazine is a heterocyclic compound that contains both a thiophene and a thiazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von (5-Methyl-4-thiophen-2-yl-thiazol-2-yl)-hydrazin beinhaltet typischerweise die Bildung des Thiazolrings, gefolgt von der Einführung der Hydrazingruppe. Eine gängige Methode könnte die Cyclisierung eines Thiophenderivats mit einem Thioamid beinhalten, gefolgt von einer Hydrazinolyse.
Industrielle Produktionsverfahren: Industrielle Produktionsverfahren würden wahrscheinlich die Optimierung des Synthesewegs für die Skalierbarkeit umfassen, einschließlich der Verwendung von Katalysatoren, Lösungsmitteln und Reaktionsbedingungen, die die Ausbeute und Reinheit maximieren und gleichzeitig die Kosten und Umweltauswirkungen minimieren.
Arten von Reaktionen:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom in den Thiophen- oder Thiazolringen.
Reduktion: Reduktionsreaktionen könnten auf die Hydrazingruppe abzielen und diese möglicherweise in ein Amin umwandeln.
Substitution: Elektrophile oder nucleophile Substitutionsreaktionen könnten an verschiedenen Positionen an den Thiophen- oder Thiazolringen auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel könnten Wasserstoffperoxid oder Kaliumpermanganat sein.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid könnten verwendet werden.
Substitution: Reagenzien wie Halogene oder Alkylierungsmittel könnten unter geeigneten Bedingungen eingesetzt werden.
Hauptprodukte: Die Hauptprodukte würden von den jeweiligen Reaktionen und Bedingungen abhängen, die verwendet werden. So könnte Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion Amine erzeugen könnte.
Wissenschaftliche Forschungsanwendungen
(5-Methyl-4-thiophen-2-yl-thiazol-2-yl)-hydrazin könnte verschiedene Anwendungen in der wissenschaftlichen Forschung haben:
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Potenzieller Einsatz als Sonde oder Inhibitor in biochemischen Assays.
Medizin: Untersuchung als potenzieller therapeutischer Wirkstoff aufgrund seiner heterocyclischen Struktur.
Industrie: Einsatz bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen.
5. Wirkmechanismus
Der Wirkmechanismus von (5-Methyl-4-thiophen-2-yl-thiazol-2-yl)-hydrazin würde von seiner spezifischen biologischen oder chemischen Aktivität abhängen. Im Allgemeinen könnte es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungsinteraktionen modulieren.
Ähnliche Verbindungen:
(5-Methyl-4-thiophen-2-yl-thiazol-2-yl)-amin: Ähnliche Struktur, aber mit einer Amingruppe anstelle von Hydrazin.
(5-Methyl-4-thiophen-2-yl-thiazol-2-yl)-methanol: Ähnliche Struktur, aber mit einer Hydroxylgruppe.
Einzigartigkeit: Das Vorhandensein der Hydrazingruppe in (5-Methyl-4-thiophen-2-yl-thiazol-2-yl)-hydrazin könnte im Vergleich zu seinen Analogen eine einzigartige Reaktivität und biologische Aktivität verleihen.
Wirkmechanismus
The mechanism of action for (5-Methyl-4-thiophen-2-yl-thiazol-2-yl)-hydrazine would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
(5-Methyl-4-thiophen-2-yl-thiazol-2-yl)-amine: Similar structure but with an amine group instead of hydrazine.
(5-Methyl-4-thiophen-2-yl-thiazol-2-yl)-methanol: Similar structure but with a hydroxyl group.
Uniqueness: The presence of the hydrazine group in (5-Methyl-4-thiophen-2-yl-thiazol-2-yl)-hydrazine might confer unique reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C8H9N3S2 |
|---|---|
Molekulargewicht |
211.3 g/mol |
IUPAC-Name |
(5-methyl-4-thiophen-2-yl-1,3-thiazol-2-yl)hydrazine |
InChI |
InChI=1S/C8H9N3S2/c1-5-7(6-3-2-4-12-6)10-8(11-9)13-5/h2-4H,9H2,1H3,(H,10,11) |
InChI-Schlüssel |
PZVLSXVTTPBHGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(S1)NN)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



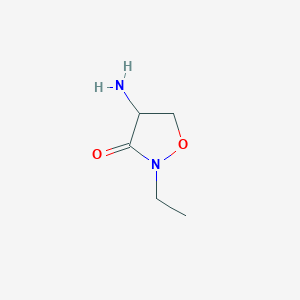
![Ethyl 3-(N-acetylacetamido)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11767953.png)
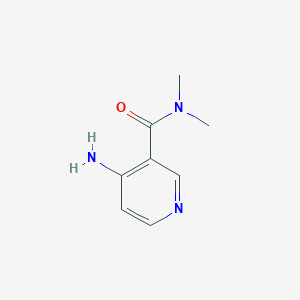

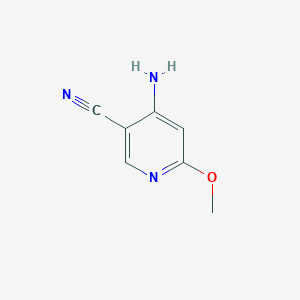
![[cis-3-Fluorocyclopentyl]methanol](/img/structure/B11767983.png)
![3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile](/img/structure/B11767991.png)
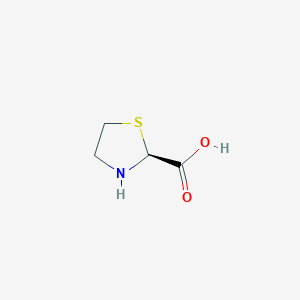
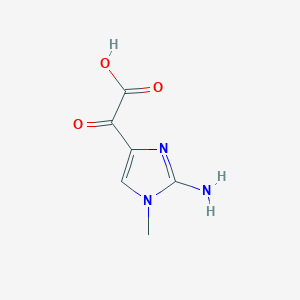
![N-(7-(Hydroxy(p-tolyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11768027.png)
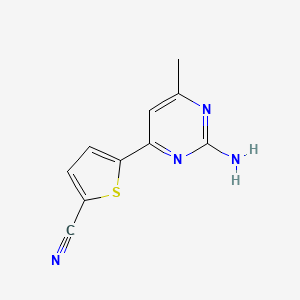
![5-Methyl-2,5-diazaspiro[3.5]nonane](/img/structure/B11768040.png)
![4-[(1,3-Benzothiazol-2-yl)oxy]aniline](/img/structure/B11768042.png)
